molecular formula C24H20N4O3 B11661010 3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(benzyloxy)phenyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11661010
M. Wt: 412.4 g/mol
InChI Key: DNQNJBKSBFZUPM-MFKUBSTISA-N
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Description

3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrazole ring, a benzyloxy group, and a hydroxyphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the pyrazole derivative with benzyl bromide in the presence of a base such as potassium carbonate.

    Condensation with 4-hydroxybenzaldehyde: The final step involves the condensation of the benzyloxy-substituted pyrazole with 4-hydroxybenzaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its specialized nature and limited commercial demand. the synthetic routes mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form a hydroxyl derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(benzyloxy)phenyl]-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-{3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene]-1-benzofuran-2-carbohydrazide
  • 3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of 3-[4-(benzyloxy)phenyl]-N’-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and hydroxyphenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various research applications.

Properties

Molecular Formula

C24H20N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H20N4O3/c29-20-10-6-17(7-11-20)15-25-28-24(30)23-14-22(26-27-23)19-8-12-21(13-9-19)31-16-18-4-2-1-3-5-18/h1-15,29H,16H2,(H,26,27)(H,28,30)/b25-15+

InChI Key

DNQNJBKSBFZUPM-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

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